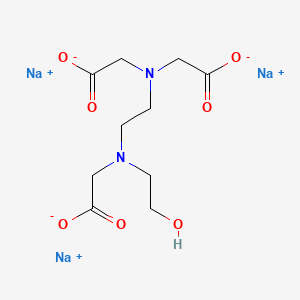
Terbium sesquioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terbium sesquioxide can be synthesized through several methods:
Reduction of Terbium(IV) Oxide: One common method involves the reduction of terbium(IV) oxide (Tb₄O₇) in a hydrogen atmosphere at 1300°C for 24 hours. The reaction is as follows: [ \text{Tb}_4\text{O}_7 + \text{H}_2 \rightarrow 2 \text{Tb}_2\text{O}_3 + \text{H}_2\text{O} ]
Laser Ablation: Another method involves laser ablation of a solid target in a flowing 95% argon and 5% hydrogen mixture using an ytterbium-doped fiber laser. This method produces nearly spherical nanoparticles with an average size of 13 nm.
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of terbium(IV) oxide in a hydrogen atmosphere. The process is optimized for large-scale production to meet the demand for high-purity this compound used in various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form terbium(IV) oxide (TbO₂) under specific conditions.
Reduction: As mentioned, terbium(IV) oxide can be reduced to this compound.
Acid-Base Reactions: this compound is a basic oxide and reacts with dilute acids to form terbium salts. For example: [ \text{Tb}_2\text{O}_3 + 6 \text{H}^+ \rightarrow 2 \text{Tb}^{3+} + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Hydrogen: Used in the reduction of terbium(IV) oxide.
Dilute Acids: Used to dissolve this compound to form terbium salts.
Major Products:
Terbium(IV) Oxide: Formed through oxidation.
Terbium Salts: Formed through reactions with acids.
Applications De Recherche Scientifique
Terbium sesquioxide has a wide range of scientific research applications:
Magnetically Active Media: Used in Faraday isolators for high-power near-infrared laser sources due to its large Verdet constant.
Transparent Ceramics: Used in the production of transparent ceramics through hot isostatic pressing of presintered nanoparticles.
Proton Conductors: Its proton conductivity makes it useful in various electrochemical applications.
Catalysis: this compound nanoparticles are used in catalytic applications, particularly in oxygen evolution reactions.
Mécanisme D'action
The mechanism by which terbium sesquioxide exerts its effects is primarily related to its electronic and structural properties:
Comparaison Avec Des Composés Similaires
- Gadolinium(III) Oxide (Gd₂O₃)
- Dysprosium(III) Oxide (Dy₂O₃)
- Yttrium(III) Oxide (Y₂O₃)
Comparison:
- Magnetic Properties: Terbium sesquioxide has unique magnetic properties compared to other rare earth sesquioxides due to its specific electronic configuration and antiferromagnetic interactions .
- Proton Conductivity: While other sesquioxides like gadolinium(III) oxide and dysprosium(III) oxide also exhibit proton conductivity, this compound’s conductivity is notably enhanced when doped with calcium .
This compound stands out due to its combination of magnetic properties, proton conductivity, and its applications in high-tech fields, making it a valuable compound in both scientific research and industrial applications.
Propriétés
InChI |
InChI=1S/3O.2Tb |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYXTVGANSBRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Tb]O[Tb]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Tb2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.849 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Sulfocalix[4]arene](/img/structure/B7802416.png)




![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)



